molecular formula C19H27ClN4O3 B2462837 (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride CAS No. 1396807-68-3

(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride

Cat. No.: B2462837
CAS No.: 1396807-68-3
M. Wt: 394.9
InChI Key: MTZQMLLULAWTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a synthetic molecule with potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. Its structure includes a diazepane ring connected to a pyrazole moiety and a dimethoxyphenyl group, indicating potential for diverse biological activities and synthetic utility.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-25-17-13-16(14-18(15-17)26-2)19(24)22-7-4-6-21(9-11-22)10-12-23-8-3-5-20-23;/h3,5,8,13-15H,4,6-7,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQMLLULAWTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)CCN3C=CC=N3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride generally involves multi-step reactions.

  • Preparation of Starting Materials: : Begin with commercially available starting materials such as 1H-pyrazole, ethylene diamine, and 3,5-dimethoxybenzoyl chloride.

  • Formation of Diazepane Ring: : Utilize a cyclization reaction to form the diazepane ring. This can involve a base-catalyzed reaction between ethylene diamine and a suitable dihalide.

  • Attachment of Pyrazole: : Introduce the pyrazole ring through a substitution reaction, possibly involving a pyrazole alkylation step.

  • Coupling with Dimethoxyphenyl Group: : Conduct a coupling reaction to attach the 3,5-dimethoxyphenyl group, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

For industrial-scale production, optimization of each reaction step is crucial to maximize yield and purity. Continuous flow chemistry and high-throughput screening methods can be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : The compound may be susceptible to oxidation, particularly at the pyrazole ring or the diazepane ring.

  • Reduction: : Reduction reactions could target the carbonyl group in the methanone moiety.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrazole or benzene rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction Reagents: : Application of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Conditions: : Employ typical conditions for aromatic substitution reactions, involving reagents like halides or alkylating agents.

Major Products Formed

The major products of these reactions would vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : The compound can serve as a building block in the synthesis of more complex molecules.

  • Catalysis: : Potential to be used as a ligand in catalytic reactions due to its unique structure.

Biology

  • Enzyme Inhibition: : Possibility of acting as an inhibitor for specific enzymes, useful in studying enzyme functions.

  • Cellular Studies: : Application in studying cell signaling pathways and interactions.

Medicine

  • Drug Development: : Potential to be a lead compound in the development of new pharmaceuticals targeting specific diseases.

  • Pharmacology: : Investigation of its pharmacokinetics and pharmacodynamics properties.

Industry

  • Material Science: : Possible use in the development of new materials with specific properties.

  • Agriculture: : Potential application as a pesticide or herbicide due to its biochemical activity.

Mechanism of Action

The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride exerts its effects likely involves interaction with molecular targets such as enzymes, receptors, or proteins. The diazepane and pyrazole rings may enable binding to active sites, altering biological pathways. Detailed studies are required to elucidate specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepane): : Lacks the dimethoxyphenyl group, potentially less potent.

  • (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(4-methoxyphenyl)methanone: : Similar structure but different substitution pattern.

  • (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethylphenyl)methanone: : Substituents on the benzene ring are methyl groups instead of methoxy.

Uniqueness

What sets (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride apart is its unique combination of the diazepane ring, pyrazole moiety, and dimethoxyphenyl group, which may impart distinctive chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a synthetic organic molecule that exhibits a complex structure with potential pharmacological applications. Its unique combination of functional groups suggests various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound features several key structural components:

  • Pyrazole ring : Known for its diverse biological activities.
  • Diazepane moiety : Imparts stability and potential interaction sites.
  • Methanone group : May participate in various chemical reactions.

Molecular Formula : C₁₇H₁₉ClN₄O₂
Molecular Weight : 352.8 g/mol
CAS Number : 1396790-71-8

1. Antimicrobial Properties

Research indicates that compounds with similar structural features to the target compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus . The presence of the diazepane structure may enhance this activity due to its ability to interact with bacterial enzymes or cell membranes.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. A study demonstrated that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . This suggests that the target compound may also possess similar anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

3. Anticancer Activity

The anticancer properties of pyrazole-containing compounds have been explored extensively. For example, derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of the target compound with cancer cell receptors warrant further investigation to establish its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the substituents on the pyrazole or diazepane rings can significantly influence biological efficacy. For instance:

  • Increasing the electron-donating capacity of substituents may enhance binding affinity to biological targets.
  • Alterations in the methanone group can affect metabolic stability and bioavailability.
Compound NameStructural FeaturesBiological Activity
1. Pyrazole DerivativesPyrazole ringAntimicrobial, anti-inflammatory
2. Diazepane CompoundsDiazepane structureAnxiolytic properties
3. Methanone AnaloguesMethanone groupPotential anticancer effects

Case Studies and Empirical Evidence

Several studies have focused on related compounds to elucidate their biological activities:

  • Selvam et al. synthesized a series of novel pyrazole derivatives that exhibited significant antibacterial activity against multiple strains .
  • Chovatia et al. reported on pyrazole derivatives tested against Mycobacterium tuberculosis, demonstrating promising results for potential anti-tubercular agents .

These findings support the hypothesis that the target compound could exhibit similar or enhanced biological activities due to its unique structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.